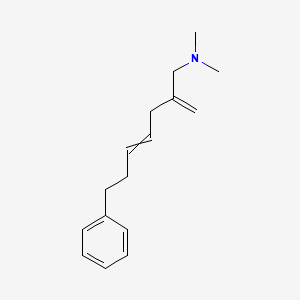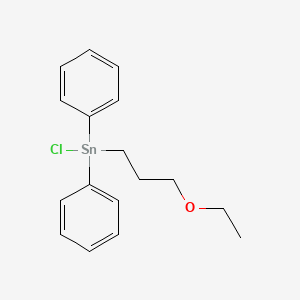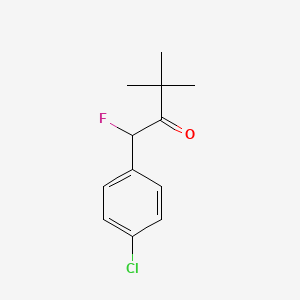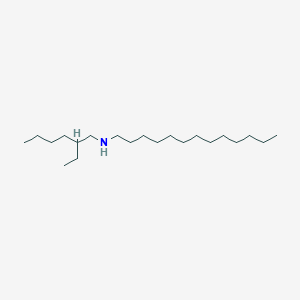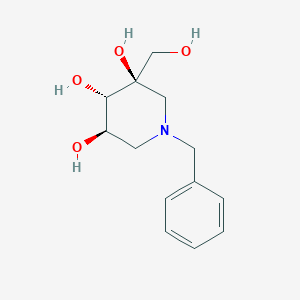
(3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol is a complex organic compound that features a piperidine ring substituted with a benzyl group and three hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol typically involves multi-step organic reactions. One common approach is the reduction of a precursor compound, such as a benzyl-substituted piperidine derivative, followed by selective hydroxylation. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the piperidine ring.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-substituted piperidones, while reduction could produce piperidine derivatives with fewer hydroxyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain natural products allows it to serve as a model compound in biochemical studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for further modification, making it a versatile intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism by which (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the compound’s use in different fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S,5R)-5-(hydroxymethyl)piperidine-3,4-diol: This compound is structurally similar but lacks the benzyl group, which may affect its reactivity and applications.
Other piperidine derivatives: Compounds with different substituents on the piperidine ring can have varying properties and uses.
Uniqueness
The presence of the benzyl group and the specific stereochemistry of (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol make it unique compared to other piperidine derivatives
Propriétés
Numéro CAS |
664355-20-8 |
|---|---|
Formule moléculaire |
C13H19NO4 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
(3R,4S,5R)-1-benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C13H19NO4/c15-9-13(18)8-14(7-11(16)12(13)17)6-10-4-2-1-3-5-10/h1-5,11-12,15-18H,6-9H2/t11-,12+,13-/m1/s1 |
Clé InChI |
ZZZDUKDQAQOSJA-FRRDWIJNSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@@](CN1CC2=CC=CC=C2)(CO)O)O)O |
SMILES canonique |
C1C(C(C(CN1CC2=CC=CC=C2)(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B12539869.png)
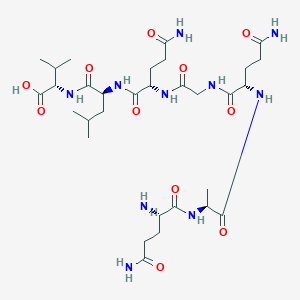
![5,6,6-Trimethylspiro[3.4]octan-5-ol](/img/structure/B12539898.png)
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine](/img/structure/B12539899.png)
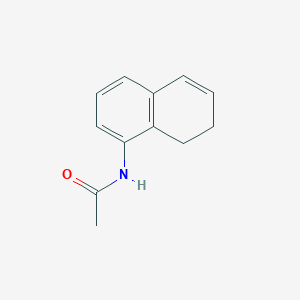
![Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]-](/img/structure/B12539912.png)

![1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12539925.png)
![Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester](/img/structure/B12539931.png)
![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
